1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one, also known as 1-cyclopropyl-2-(4-fluorophenyl)ethanone, is an organic compound featuring a cyclopropyl group attached to a 4-fluorophenyl ethanone structure. This compound has garnered interest in various fields of chemistry and pharmacology due to its unique structural properties and potential applications in drug development and synthesis.
The compound is cataloged under the Chemical Abstracts Service number 1071842-61-9 and can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications.
This compound falls under the category of ketones due to the presence of the carbonyl group (C=O) adjacent to the cyclopropyl and phenyl groups. Its molecular formula is C11H11FO, with a molecular weight of approximately 178.20 g/mol.
The synthesis of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one typically involves several key steps:
The synthesis generally requires controlled conditions to optimize yield and purity. Laboratory methods often utilize mild reaction conditions, making it feasible for both small-scale laboratory synthesis and larger industrial production.
The molecular structure of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one can be represented by its InChI key: YMSQEGGMZUPCFH-UHFFFAOYSA-N, which provides a standardized way to describe its chemical structure.
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The specific products formed depend on the conditions and reagents used.
The mechanism of action for 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one involves its interaction with biological targets such as enzymes or receptors. Research suggests that this compound may modulate activity through binding interactions, although specific pathways are still under investigation. Its pharmacological effects are being explored in various studies related to medicinal chemistry .
The physical properties of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one include:
Chemical properties include:
Relevant data on these properties can be found through chemical databases like PubChem and BenchChem .
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one has potential applications in:
This compound represents a versatile tool in both academic research and industrial applications, highlighting its significance in contemporary chemical research.
The systematic name 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one follows IUPAC conventions by identifying the acetyl group (ethanone) as the principal function attached to the cyclopropane ring, which itself bears a 4-fluorophenyl substituent at the second position. This compound is alternatively designated as 1-(4-Cyclopropyl-2-fluorophenyl)ethan-1-one in certain chemical databases, reflecting different numbering approaches to the bicyclic system . Other synonyms include 1-Cyclopropyl-2-(4-fluorophenyl)ethanone (PubChem CID: 20188359) and the CAS registry number 1071842-61-9 [1] [4]. Structurally, it belongs to the arylcyclopropyl ketone family—a subclass of strained carbocyclic compounds featuring significant ring tension and unique electronic properties. The cyclopropane ring introduces approximately 27 kcal/mol of strain energy, creating angle distortion where the internal bond angles (approximately 60°) deviate substantially from the typical tetrahedral geometry (109.5°). This distortion profoundly influences molecular conformation and reactivity [2] [8].
The molecular formula C₁₁H₁₁FO corresponds to a molecular weight of 178.20 g/mol. Key structural parameters include:
Table 1: Structural Characteristics of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one
Structural Feature | Description | Chemical Significance |
---|---|---|
Cyclopropane Ring | Three-membered saturated hydrocarbon ring | High ring strain, bent bonds, enhanced π-character in C-C bonds |
Carbonyl Group | Ketone functionality directly attached to cyclopropane | Conformational constraint, hydrogen-bond acceptor site |
4-Fluorophenyl Moiety | Fluorine atom at para position of phenyl ring | Electronic effects (inductive and mesomeric), metabolic stability enhancement |
Molecular Framework | Hybrid aliphatic-aromatic system | Balanced lipophilicity for membrane penetration |
Synthetic approaches to this compound typically involve transition metal-catalyzed cyclopropanation strategies or α-alkylation techniques. One optimized route employs phase-transfer catalysis (tetra-n-butylammonium bromide) in a biphasic system, where substituted phenylacetonitrile derivatives undergo cyclization with 1,2-dibromoethane under basic conditions (50% NaOH, 60°C), yielding the cyclopropanated nitrile intermediate. Subsequent hydrolysis provides the corresponding carboxylic acid, which can be converted to the ketone via modified Friedel-Crafts approaches or through organometallic couplings [8]. Alternative routes include transition metal-catalyzed [2+1]-cycloadditions of aromatic vinyl fluorides with diazo compounds, enabling stereoselective construction of the fluorinated cyclopropane architecture [2] [5].
The investigation of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one derivatives originated within broader explorations of 2-phenylcyclopropylmethylamine (2-PCPMA) scaffolds as neuropharmacological agents. Early work identified unsubstituted 2-PCPMA derivatives as moderately active serotonin receptor ligands but lacking subtype selectivity. The seminal innovation emerged when medicinal chemists systematically introduced fluorine atoms at various positions on the phenyl ring, discovering that 3-fluorinated analogs exhibited exceptional selectivity for 5-HT₂C receptors over related 5-HT₂A and 5-HT₂B subtypes—a critical pharmacological distinction given the association of 5-HT₂B activation with valvular heart disease [2] [5].
This "fluorine scan" approach revealed that strategic fluorination profoundly influenced receptor binding kinetics and functional activity. Subsequent structural refinements incorporated alkoxy substituents (e.g., 2-methoxy-5-fluorophenyl derivatives) and additional halogen atoms, culminating in advanced clinical candidates like compound 9 (undisclosed structure) demonstrating "exquisite 5-HT₂C potency and selectivity over 5-HT₂A and 5-HT₂B, excellent ADMET profiles, and in vivo antipsychotic drug-like effects" [5]. The evolution toward fluorination of the cyclopropane ring itself represented a logical progression in this structure-activity relationship (SAR) exploration. Researchers hypothesized that incorporating fluorine directly onto the cyclopropane would:
Table 2: Evolution of Cyclopropyl-Containing Serotonergic Agents in Drug Discovery
Generation | Structural Features | Key Pharmacological Advances | Representative Compound |
---|---|---|---|
First Generation | Unsubstituted phenyl or 3-F/3-CH₃ phenyl | Moderate 5-HT₂C selectivity; identification of basic scaffold | (±)-2: EC₅₀ = 4.8 nM (5-HT₂C); 14-fold selectivity vs. 5-HT₂B |
Second Generation | 2-Alkoxy-5-fluorophenyl derivatives | Improved selectivity profiles; better metabolic stability | Compound 6: cLogP = 1.59; LogBB = -0.04 |
Third Generation | N-Alkylated derivatives (methyl, benzyl) | First fully selective 5-HT₂C agonists; Gq-biased signaling | Compound 11: Full 5-HT₂B selectivity |
Fluorinated Cyclopropanes | Fluorine incorporated in cyclopropane ring | Optimization of brain penetration; metabolic blockade | (+)-21b: EC₅₀ = 8.0 nM (5-HT₂C); no detectable 5-HT₂B activity |
The specific compound 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one served as a key synthetic intermediate in creating advanced fluorinated cyclopropane derivatives like (+)-21b—a compound identified in research published in the European Journal of Medicinal Chemistry (2019) that demonstrated high 5-HT₂C potency (EC₅₀ = 8.0 nM) with no detectable 5-HT₂B agonism and approximately 20-fold selectivity against 5-HT₂A receptors. This represented a significant milestone in developing safer serotonergic agents without the valvulopathy risk associated with earlier drug candidates like fenfluramine or pergolide [2] [5].
The strategic incorporation of both cyclopropyl and fluorophenyl moieties within a single molecular architecture creates synergistic effects that enhance drug-like properties. The cyclopropane ring serves as a conformationally restrictive element that locks adjacent bonds into specific dihedral angles, reducing the entropic penalty upon binding to biological targets. This rigidification is particularly valuable for interacting with flat binding sites in aromatic amino acid clusters of GPCRs, such as those found in serotonin receptors. Additionally, the high C–C bond strength in cyclopropanes (approximately 106 kcal/mol) enhances metabolic stability compared to linear alkyl chains, especially against oxidative degradation pathways [2] [8].
The 4-fluorophenyl group contributes multiple advantageous effects:
Table 3: Physicochemical and Pharmacological Contributions of Key Moieties
Structural Element | Physicochemical Properties | Pharmacological Contributions |
---|---|---|
Cyclopropane Ring | High bond angle strain; increased π-character of C-C bonds; cLogP ≈ 1.12 per ring | Conformational restriction reducing binding entropy; enhanced metabolic stability; improved membrane penetration |
Carbonyl Group | Strong dipole moment (≈2.7 D); hydrogen-bond acceptor capacity; TPSA ≈ 17.07 Ų | Directional interactions with receptor hydrogen bond donors; moderate polarity improving solubility |
4-Fluorophenyl Group | σₘ (Hammett constant) = 0.34; π (hydrophobic constant) = 0.14; reduced electron density at C4 | Blockade of aromatic hydroxylation; optimized lipophilicity for CNS penetration; enhanced binding affinity through polar interactions |
When combined in 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one, these features create molecules with calculated partition coefficients (cLogP) around 2.35—within the optimal range for central nervous system penetration—and topological polar surface area (TPSA) values of approximately 17 Ų, facilitating blood-brain barrier crossing. Molecular modeling studies demonstrate that the fluorinated cyclopropane derivatives adopt binding poses within the 5-HT₂C receptor orthosteric site that differ significantly from non-fluorinated analogs, explaining their improved selectivity profiles. Specifically, the fluorine atom appears to form favorable electrostatic interactions with residues in the minor binding pocket of 5-HT₂C that are not conserved in 5-HT₂B, contributing to the observed subtype discrimination [2] [5].
Beyond serotonergic applications, the structural framework of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one has shown relevance in anticancer research, where similar arylcyclopropane derivatives exhibit distinct antiproliferative properties against human myeloid leukemia (U937) cell lines. The rigidity of the cyclopropane ring may facilitate specific interactions with cellular targets involved in proliferation pathways, while the fluorinated aromatic system provides metabolic resilience necessary for sustained biological activity [8]. This versatility underscores the compound's significance as a privileged scaffold in medicinal chemistry, adaptable through synthetic modification to address diverse therapeutic targets while maintaining favorable physicochemical profiles.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2